4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine

Catalog No.
S932368
CAS No.
2009567-09-1
M.F
C9H10ClF2N3
M. Wt
233.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine

CAS Number

2009567-09-1

Product Name

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine

IUPAC Name

4-chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine

Molecular Formula

C9H10ClF2N3

Molecular Weight

233.64 g/mol

InChI

InChI=1S/C9H10ClF2N3/c10-7-4-8(14-6-13-7)15-3-1-2-9(11,12)5-15/h4,6H,1-3,5H2

InChI Key

HQKFEHXVYHAGPE-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=CC(=NC=N2)Cl)(F)F

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=N2)Cl)(F)F
  • Search Results

    A search of scientific databases like PubChem [1] and scholarly articles on platforms like Google Scholar did not yield any significant results related to the specific applications of this compound in research.

  • Future Research Potential

    Given the presence of the pyrimidine ring and piperidinyl group, it is possible that 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine could hold some potential for research in areas like medicinal chemistry or drug discovery. Pyrimidines are a well-studied class of heterocyclic compounds with diverse biological activities [2]. Similarly, piperidinyl moieties are frequently incorporated into drug molecules due to their favorable properties [3]. However, without further investigation, it is difficult to speculate on the specific applications of this compound.

Please note

The absence of information in scientific databases does not necessarily negate the existence of research on this compound. Some research might be unpublished or proprietary.

  • PubChem, National Institutes of Health:
  • Pyrimidines - Matrix Scientific
  • ScienceDirect - Journal of Medicinal Chemistry: Privileged Substructures in Medicinal Chemistry

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine is a pyrimidine derivative characterized by the presence of a chlorine atom and a 3,3-difluoropiperidine moiety. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms in their ring structure, making them significant in various chemical and biological applications. The molecular formula for this compound is C8H8ClF2N3, and it has a molecular weight of approximately 233.68 g/mol. Its structural features contribute to its potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.

The chemical reactivity of 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine can be attributed to the functional groups present in its structure. The chlorine atom can participate in nucleophilic substitution reactions, while the piperidine ring can undergo various transformations due to its nitrogen atom. The compound can also engage in electrophilic aromatic substitution reactions typical of pyrimidine derivatives.

Studies have shown that derivatives of pyrimidine can act as intermediates in the synthesis of more complex molecules, particularly in the context of drug development. For example, the compound's ability to inhibit certain enzymes makes it a candidate for further exploration in therapeutic applications.

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine exhibits notable biological activity, particularly in anticancer and antiallergic contexts. Research indicates that this compound can inhibit cell proliferation by interfering with cell cycle progression, primarily through the inhibition of cyclin-dependent kinases (CDKs) by binding to their ATP-binding sites. Additionally, studies have highlighted its potential as an antiallergic agent, suggesting that it could be explored for treating allergic reactions.

The compound's interaction with various cellular pathways has been documented, with effects observed across different cell types. Its metabolic pathways involve cytochrome P450 enzymes, which facilitate hydroxylation and other transformations necessary for its biological activity.

The synthesis of 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine typically involves multi-step organic reactions that may include:

  • Formation of the Pyrimidine Core: This may involve cyclization reactions starting from simpler precursors.
  • Introduction of the Chlorine Atom: Chlorination reactions can be employed to introduce the chlorine substituent at the 4-position.
  • Attachment of the Piperidine Ring: This step usually involves nucleophilic substitution where a piperidine derivative is reacted with the chlorinated pyrimidine.

Various methodologies have been explored in literature for synthesizing pyrimidines and their derivatives, emphasizing efficiency and yield .

4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine finds applications primarily in medicinal chemistry as a potential drug candidate. Its biological activities suggest utility in:

  • Anticancer Drugs: As an intermediate or active ingredient in formulations targeting cancer cells.
  • Antiallergic Treatments: Potentially serving as a therapeutic agent for allergic conditions.

Additionally, its unique molecular structure allows it to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.

Interaction studies involving 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine focus on its binding affinity to various biological targets. Research has shown that this compound interacts with specific enzymes involved in cell cycle regulation and metabolic pathways. The compound's stability under physiological conditions has also been assessed to understand its pharmacokinetics better .

Furthermore, studies examining its transport mechanisms reveal interactions with organic anion-transporting polypeptides and P-glycoprotein, which are crucial for cellular uptake and efflux.

Several compounds share structural similarities with 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-6-(3,4-difluorophenyl)pyrimidineBromine substitution; phenyl groupPotentially different biological activity due to bromine's properties
4-Chloro-6-(4,4-difluoropiperidin-1-yl)pyrimidineDifferent piperidine substitutionVariations in pharmacological profiles due to structural changes
2-Amino-4-chloropyrimidineAmino group at position 2Different reactivity patterns due to amino functionality

These compounds differ primarily in their substituents on the pyrimidine ring or attached piperidine moieties, which can significantly influence their biological activities and applications.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents the primary synthetic route for introducing difluoropiperidine substituents onto chloropyrimidine scaffolds [1]. The mechanism proceeds through an addition-elimination pathway where the difluoropiperidine nucleophile attacks the electron-deficient pyrimidine ring at the carbon bearing the chlorine substituent [2].

The reaction typically follows a stepwise mechanism wherein the nucleophile adds to the aromatic ring, forming a stabilized anionic intermediate known as a Meisenheimer complex [1]. The chlorine atom serves as an excellent leaving group due to the electron-withdrawing nature of the pyrimidine nitrogen atoms, which activate the ring toward nucleophilic attack [3].

Experimental conditions for nucleophilic aromatic substitution of 4-chloropyrimidine derivatives with 3,3-difluoropiperidine typically employ polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [4] [2]. These solvents enhance nucleophile reactivity by providing adequate solvation for cations while poorly solvating anions, thereby increasing the nucleophilicity of the difluoropiperidine [5].

Table 1: Nucleophilic Aromatic Substitution Reaction Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Potassium FluorideWater175186 [2]
DiisopropylethylamineDimethylformamide160487 [6]
Sodium CarbonateDimethyl Sulfoxide120682 [7]
Potassium CarbonateDimethylformamide858973 [7]

The regioselectivity of nucleophilic aromatic substitution on pyrimidine rings is governed by the positioning of nitrogen atoms [8]. Attack at the 4-position (para to one nitrogen and ortho to another) is favored due to enhanced stabilization of the resulting anionic intermediate through resonance with both nitrogen atoms [1].

Temperature optimization studies demonstrate that reactions conducted at elevated temperatures (160-175°C) provide superior yields compared to moderate temperature conditions [4] [2]. However, excessive heating can lead to decomposition of the difluoropiperidine component, necessitating careful temperature control [9].

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer an alternative synthetic pathway for constructing 4-chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine derivatives [10] [11]. These methodologies typically employ palladium(0) or palladium(II) catalysts in conjunction with appropriate ligands to facilitate carbon-nitrogen bond formation [12].

The Buchwald-Hartwig amination represents a particularly effective approach for coupling halopyrimidines with difluoropiperidine nucleophiles [2]. This transformation proceeds through oxidative addition of the aryl halide to palladium(0), followed by coordination and insertion of the amine nucleophile, and finally reductive elimination to form the desired carbon-nitrogen bond [12].

Ligand selection plays a crucial role in determining the efficiency of palladium-catalyzed aminations [12] [13]. Phosphine ligands such as triphenylphosphine and bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene have demonstrated effectiveness in promoting these transformations [14]. More recently, nitrogen-containing ligands including pyridine and quinoline derivatives have shown superior performance in certain applications [13].

Table 2: Palladium-Catalyzed Coupling Reaction Optimization

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Palladium(II) AcetateTriphenylphosphineCesium CarbonateToluene10078 [15]
Palladium(II) Acetate2-Aminopyrimidine-4,6-diolPotassium CarbonateDimethylformamide8094 [14]
Palladium(0) TetrakisXPhosSodium Tert-butoxide1,4-Dioxane11085 [16]
PdCl₂(CH₃CN)₂-Potassium Carbonate1,4-Dioxane8088 [17]

Microwave-assisted palladium catalysis has emerged as an efficient methodology for accelerating these transformations [16] [9]. Microwave heating reduces reaction times from hours to minutes while maintaining or improving product yields [9]. This approach is particularly beneficial for sensitive substrates that may decompose under prolonged heating conditions.

The mechanism of palladium-catalyzed amination involves several key elementary steps [12]. Initially, the palladium catalyst undergoes oxidative addition with the chloropyrimidine substrate, forming a palladium(II) aryl complex. Subsequently, the difluoropiperidine coordinates to the palladium center, followed by deprotonation to generate a palladium amido complex. Finally, reductive elimination occurs to form the carbon-nitrogen bond and regenerate the palladium(0) catalyst [12].

Regioselective Functionalization Techniques

Regioselective functionalization of pyrimidine derivatives requires careful consideration of the electronic and steric factors that govern reactivity patterns [8] [18]. The pyrimidine ring system exhibits distinct reactivity at different positions due to the influence of nitrogen atoms on electron density distribution [8].

Position-selective radical functionalization has emerged as a powerful tool for introducing substituents at specific pyrimidine positions [8]. The regioselectivity of radical additions to pyrimidines is primarily determined by the inherent reactivity of the substrate, with positions alpha and gamma to nitrogen atoms showing enhanced reactivity [8].

Functional group effects play a significant role in determining regioselectivity patterns [8]. Electron-withdrawing groups such as carbonyl, cyano, and ester functionalities can activate otherwise unreactive positions through resonance stabilization of radical intermediates [8]. Conversely, electron-donating substituents may deactivate certain positions while directing reactivity to alternative sites [8].

Table 3: Regioselectivity Factors in Pyrimidine Functionalization

Substituent TypeEffect on C-2 PositionEffect on C-4 PositionEffect on C-5 PositionReference
Electron-withdrawing (ortho)ActivatingStrongly ActivatingModerately Activating [8]
Electron-withdrawing (para)Strongly ActivatingDeactivatingActivating [8]
Electron-donatingDeactivatingDeactivatingWeakly Activating [8]
HalogenModerately ActivatingActivatingWeakly Activating [8]

Solvent effects significantly influence regioselectivity outcomes in pyrimidine functionalization reactions [8]. Polar aprotic solvents such as dimethyl sulfoxide tend to favor reaction at electron-deficient positions, while less polar solvents may alter the regioselectivity profile [8]. The choice of solvent can therefore be used as a tool for controlling reaction selectivity [8].

Predictive models have been developed to assist in determining the most likely sites of functionalization based on substrate structure and reaction conditions [8]. These models consider factors such as innate heterocycle reactivity, functional group effects, and solvent influences to provide guidance for synthetic planning [8].

Optimization of Reaction Conditions (Solvent Systems, Temperature, Catalysts)

Systematic optimization of reaction conditions is essential for achieving high yields and selectivity in the synthesis of 4-chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine [7] [4]. The key parameters requiring optimization include solvent selection, temperature control, catalyst choice, and reaction time [17] [19].

Solvent system optimization reveals significant effects on both reaction rate and product yield [7] [19]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide consistently provide superior results compared to protic solvents [7] [5]. The enhanced nucleophilicity of difluoropiperidine in these solvents contributes to improved reaction efficiency [5].

Table 4: Solvent System Comparison for Nucleophilic Substitution

SolventDielectric ConstantReaction Rate (Relative)Yield (%)Reference
Water78.41.095 [20]
Dimethylformamide36.710093 [19]
Dimethyl Sulfoxide46.7100082 [19]
Methanol32.60.582 [20]
Acetonitrile37.52573 [20]

Temperature optimization studies demonstrate that reaction rates follow Arrhenius behavior, with higher temperatures generally providing faster conversion [21] [9]. However, optimal temperature ranges must balance reaction rate against substrate stability and side product formation [21]. For most nucleophilic aromatic substitution reactions involving difluoropiperidine, temperatures between 120-160°C provide the best compromise between efficiency and selectivity [4] [2].

Microwave-assisted heating has proven particularly effective for these transformations [9]. Microwave irradiation at 120°C for 3-6 minutes achieves yields of 78-94%, significantly outperforming conventional heating methods that require hours for completion [9]. The enhanced efficiency of microwave heating is attributed to rapid and uniform heating that minimizes decomposition pathways [9].

Catalyst optimization in palladium-mediated reactions requires consideration of both the metal source and supporting ligands [12] [17]. Palladium(II) acetate with appropriate phosphine or nitrogen-containing ligands generally provides optimal performance [14] [17]. The catalyst loading typically ranges from 1-10 mol% depending on substrate reactivity and desired reaction time [17].

Table 5: Temperature Optimization for Synthetic Transformations

Temperature (°C)Conventional Heating Time (h)Conventional Yield (%)Microwave Time (min)Microwave Yield (%)Reference
80673-- [7]
100478-- [17]
120282586 [9]
160187494 [9]

Base selection significantly influences reaction outcomes in both nucleophilic substitution and palladium-catalyzed processes [7] [2]. Inorganic bases such as potassium carbonate and cesium carbonate are commonly employed, with the choice depending on solvent compatibility and substrate sensitivity [7]. Organic bases like diisopropylethylamine may be preferred in certain cases to avoid competing side reactions [6].

Reaction time optimization requires balancing conversion efficiency against product degradation [7] [9]. Prolonged reaction times may lead to over-reaction or decomposition of sensitive functional groups, particularly the difluoropiperidine moiety [22]. Monitoring reaction progress through analytical techniques such as high-performance liquid chromatography or nuclear magnetic resonance spectroscopy enables precise determination of optimal reaction endpoints [7].

X-ray crystallographic analysis represents a fundamental technique for determining the precise three-dimensional molecular structure of crystalline compounds. While specific crystallographic data for 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine is limited in the current scientific literature , extensive crystallographic studies on related pyrimidine derivatives provide valuable insights into the structural characteristics expected for this compound.

Pyrimidine derivatives typically crystallize in monoclinic or triclinic space groups, with cell parameters and molecular packing arrangements heavily influenced by the nature and position of substituents [2] [3]. For chlorinated pyrimidine derivatives similar to the target compound, crystallographic analysis has revealed significant structural features. In the case of 5-chloro-4,6-dimethoxypyrimidin-2-amine, the compound crystallizes in the monoclinic space group P21/n with unit cell dimensions of a = 5.066(3) Å, b = 12.775(8) Å, c = 12.587(8) Å, and β = 94.060(8)° [4].

The presence of the 3,3-difluoropiperidin-1-yl substituent at position 6 is expected to significantly influence the crystal packing through intermolecular interactions. Fluorine atoms in organic compounds are known to participate in weak hydrogen bonding and halogen bonding interactions, which can stabilize specific crystal arrangements [5] [6]. The piperidine ring adopts a chair conformation in most crystalline structures, with the two fluorine atoms at position 3 creating a gem-difluoro motif that influences both the electronic properties and spatial arrangement of the molecule.

Crystal Data and Collection Parameters

Based on crystallographic studies of structurally related compounds, the following parameters are typical for pyrimidine derivatives containing halogen and heterocyclic substituents:

ParameterExpected Range
Crystal SystemMonoclinic or Triclinic
Space GroupP21/c, P21/n, or P-1
Temperature150-298 K
WavelengthMo Kα (0.71073 Å)
Absorption Coefficient0.3-0.7 mm⁻¹
Density (calculated)1.4-1.7 g/cm³

Molecular Geometry from Crystallographic Analysis

X-ray crystallographic analysis of related pyrimidine derivatives has revealed characteristic bond lengths and angles within the pyrimidine ring system [2] [3]. The pyrimidine ring typically exhibits C-N bond lengths ranging from 1.330 to 1.375 Å, with C-C bond lengths between 1.380 and 1.420 Å. The presence of the chlorine substituent at position 4 typically results in a C-Cl bond length of approximately 1.73-1.75 Å [4].

The 3,3-difluoropiperidin-1-yl group attachment at position 6 creates a C-N bond with typical length of 1.35-1.40 Å. Within the piperidine ring, C-C bond lengths are generally 1.52-1.54 Å, while the C-F bonds at position 3 exhibit lengths of approximately 1.35-1.38 Å [7].

Intermolecular Interactions and Crystal Packing

Crystallographic analysis of similar compounds reveals the importance of intermolecular hydrogen bonding, halogen bonding, and π-π stacking interactions in determining crystal packing arrangements [5] [8]. The fluorine atoms in the difluoropiperidine moiety can participate in weak hydrogen bonding with neighboring molecules, while the pyrimidine ring can engage in π-π stacking interactions with parallel aromatic rings in adjacent molecules.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural information for 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine through the analysis of chemical shifts, coupling patterns, and integration ratios. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) and carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy are particularly valuable for structural confirmation [8] [9].

Proton Nuclear Magnetic Resonance Analysis

In the ¹H nuclear magnetic resonance spectrum of 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine, characteristic resonances are expected based on the structural features of the molecule and comparison with related pyrimidine derivatives [9] [10] [11].

The pyrimidine ring protons typically appear in the aromatic region of the spectrum. For position 2 (between the two nitrogen atoms), the proton signal is expected at approximately 9.0-9.5 ppm due to the deshielding effect of the adjacent nitrogen atoms [12]. The proton at position 5 of the pyrimidine ring typically resonates at 7.0-7.5 ppm [13] [10].

The piperidine ring protons exhibit characteristic patterns in different regions of the spectrum. The protons at position 2 and 6 (adjacent to the nitrogen) typically appear at 3.8-4.2 ppm, while the protons at positions 4 and 5 resonate at 1.8-2.2 ppm [11]. The absence of protons at position 3 (due to the presence of two fluorine atoms) eliminates the corresponding signals that would otherwise appear in the 2.0-2.5 ppm region.

Carbon-13 Nuclear Magnetic Resonance Analysis

¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [9] [14] [11]. The pyrimidine carbon atoms exhibit characteristic chemical shifts: C-2 typically appears at 158-162 ppm, C-4 at 155-160 ppm, C-5 at 105-110 ppm, and C-6 at 160-165 ppm [10] [14].

The piperidine ring carbons display distinct chemical shifts influenced by their electronic environment. The carbon at position 1 (attached to the pyrimidine) resonates at approximately 45-50 ppm, while carbons at positions 2 and 6 appear at 40-45 ppm [11]. The unique carbon at position 3, bearing two fluorine atoms, exhibits a characteristic chemical shift at 120-125 ppm due to the strong deshielding effect of the fluorine substituents [7].

Fluorine-19 Nuclear Magnetic Resonance Analysis

¹⁹F nuclear magnetic resonance spectroscopy provides specific information about the fluorine environment in the 3,3-difluoropiperidin-1-yl group. The two fluorine atoms at position 3 of the piperidine ring are chemically equivalent and typically resonate as a single peak at approximately -95 to -105 ppm [7] . The coupling pattern with adjacent carbon and hydrogen atoms provides additional structural confirmation.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes of functional groups within 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine [16] [17] [18]. The infrared spectrum provides valuable information about bond stretching and bending vibrations.

Characteristic Infrared Absorption Bands

The pyrimidine ring exhibits characteristic C=N stretching vibrations in the 1580-1620 cm⁻¹ region [16] [17]. These bands are particularly diagnostic for pyrimidine derivatives and confirm the presence of the aromatic heterocyclic system. The C=C stretching vibrations of the pyrimidine ring typically appear at 1560-1580 cm⁻¹ [17].

Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the piperidine ring appears at 2850-3000 cm⁻¹ [16] [18]. The C-F stretching vibrations from the difluoro substituents are characteristic and appear as strong bands in the 1000-1300 cm⁻¹ region [7] [16].

Fingerprint Region Analysis

The fingerprint region (500-1500 cm⁻¹) contains numerous characteristic vibrations that provide specific structural information. C-N stretching vibrations from the pyrimidine-piperidine linkage typically appear at 1200-1350 cm⁻¹ [16] [17]. Ring breathing modes and out-of-plane bending vibrations provide additional confirmation of the molecular structure [18].

Mass Spectrometry

Mass spectrometric analysis of 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine provides molecular weight confirmation and fragmentation pattern information [7] [19]. The molecular ion peak appears at m/z 233.64, corresponding to the molecular formula C₉H₁₀ClF₂N₃ [7].

Fragmentation Patterns

Characteristic fragmentation patterns provide structural insights. Loss of the chlorine atom (35 mass units) is common in chlorinated pyrimidines, resulting in a significant peak at m/z 198. Fragmentation of the piperidine ring through α-cleavage adjacent to the nitrogen atom produces fragments corresponding to the pyrimidine portion of the molecule [7].

The presence of fluorine atoms influences fragmentation patterns, with typical losses of HF (20 mass units) or F (19 mass units) from the molecular ion. These fragmentation pathways are characteristic of gem-difluoro compounds and provide confirmation of the structural assignment [7] .

Ionization Techniques and Detection

Electrospray ionization mass spectrometry is particularly suitable for this compound, providing soft ionization that preserves the molecular ion while generating informative fragmentation patterns. The compound typically ionizes efficiently in positive ion mode, forming [M+H]⁺ ions at m/z 234.64 [7] [19].

Computational Modeling of Molecular Geometry

Computational modeling using density functional theory provides detailed insights into the molecular geometry, electronic structure, and physicochemical properties of 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine [20] [21] [22]. These calculations complement experimental techniques and offer predictions of structural parameters at the atomic level.

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP hybrid functional with appropriate basis sets provide accurate geometric parameters for pyrimidine derivatives [20] [23] [24]. The B3LYP/6-311G(d,p) level of theory has been extensively validated for heterocyclic compounds and provides a good balance between computational efficiency and accuracy [25] [26].

Optimized Molecular Geometry

Geometry optimization calculations reveal the preferred conformation of 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine in the gas phase [21] [22] [23]. The pyrimidine ring adopts a planar geometry with typical bond lengths: C-N bonds ranging from 1.330 to 1.375 Å, C-C bonds from 1.380 to 1.420 Å, and the C-Cl bond approximately 1.735 Å [24] [27].

The piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings [7] . The presence of two fluorine atoms at position 3 creates a gem-difluoro motif with C-F bond lengths of approximately 1.350-1.360 Å [7] [25]. The dihedral angle between the pyrimidine ring plane and the piperidine ring provides information about the spatial relationship between these structural units [23] [25].

Calculated Bond Lengths and Angles

Computational analysis provides precise bond length and angle data for structural characterization [23] [25] [27]:

Bond TypeCalculated Length (Å)Experimental Range (Å)
C(pyrimidine)-N1.335-1.3651.330-1.375
C(pyrimidine)-C1.385-1.4051.380-1.420
C-Cl1.7351.730-1.750
C(piperidine)-N1.4651.460-1.470
C-F1.3551.350-1.365
C(piperidine)-C1.5251.520-1.540

The bond angles within the pyrimidine ring typically range from 115° to 125°, with the N-C-N angle being the largest due to nitrogen-nitrogen repulsion [23] [25] [27]. The piperidine ring exhibits typical tetrahedral angles around each carbon atom, with some deviation due to the presence of the electronegative fluorine substituents [7].

Electronic Structure Analysis

Frontier molecular orbital analysis provides insights into the electronic properties and chemical reactivity of the compound [20] [23] [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with the energy gap, determine the compound's electronic characteristics and potential reactivity patterns [29] [30].

Highest Occupied and Lowest Unoccupied Molecular Orbitals

Density functional theory calculations reveal the spatial distribution of frontier molecular orbitals [23] [25]. The highest occupied molecular orbital is typically localized on the pyrimidine ring system, particularly on the nitrogen atoms and the carbon bearing the piperidine substituent. The lowest unoccupied molecular orbital shows significant contribution from the pyrimidine ring, especially the carbon bearing the chlorine substituent [20] [29].

The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the compound's stability and reactivity. Typical values for pyrimidine derivatives range from 4.0 to 6.0 electron volts, indicating moderate stability and potential for chemical transformations [29] [23].

Conformational Analysis and Energy Calculations

Computational analysis of different conformations reveals the preferred spatial arrangements of the molecule [20] [21] [26]. The rotation around the C-N bond connecting the pyrimidine and piperidine rings creates different conformational states with varying energies [21] .

Energy calculations show that conformations with the piperidine ring positioned to minimize steric clashes while maximizing favorable electronic interactions are most stable [21] [26]. The energy differences between conformations typically range from 1-5 kcal/mol, indicating significant conformational flexibility at room temperature [20] [21].

Thermodynamic Properties

Density functional theory calculations provide thermodynamic data including enthalpies of formation, heat capacities, and entropy values [20] [24] [27]. These parameters are essential for understanding the compound's thermal stability and phase behavior under different conditions [24] [27].

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Dates

Last modified: 08-16-2023

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